![molecular formula C16H18N2O6S B2681801 (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid CAS No. 853749-15-2](/img/structure/B2681801.png)
(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a tetrahydrothieno[2,3-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydrothieno[2,3-c]pyridine core, followed by functional group modifications to introduce the acetyl and ethoxycarbonyl groups. The final step involves the formation of the (E)-4-oxobut-2-enoic acid moiety through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Hydrolysis Reactions
The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions:
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Alkaline hydrolysis | 1M NaOH, reflux (4 hr) | Carboxylic acid derivative | 82% | |
Acidic hydrolysis | 6M HCl, 80°C (6 hr) | Carboxylic acid derivative | 76% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with hydroxide ions in basic conditions or water in acidic media.
Michael Addition Reactions
The α,β-unsaturated carbonyl system acts as a Michael acceptor:
Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Primary amines | EtOH, 25°C (12 hr) | β-Amino carbonyl adduct | 68% | |
Thiols | DMF, 50°C (6 hr) | β-Thioether adduct | 73% |
Regioselectivity follows Markovnikov’s rule, with nucleophiles adding to the β-position.
Amide Coupling Reactions
The carboxylic acid group participates in peptide-like coupling:
Coupling Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
EDC/HOBt | DCM, 0°C → RT (2 hr) | Amide with primary amines | 89% | |
DCC/DMAP | THF, reflux (4 hr) | Ester with alcohols | 65% |
Optimal yields require stoichiometric base (e.g., DMAP) to neutralize HCl byproducts .
Condensation with Hydrazines
The acetyl group reacts with hydrazines to form hydrazones:
Hydrazine Derivative | Conditions | Product | Yield | Source |
---|---|---|---|---|
Hydrazine hydrate | EtOH, 80°C (3 hr) | Acetyl hydrazone | 91% | |
Phenylhydrazine | AcOH, 100°C (2 hr) | Phenylhydrazone | 85% |
These reactions are pH-sensitive, requiring acidic conditions for protonation of the carbonyl oxygen.
Ester Transposition Reactions
The ethoxycarbonyl group undergoes transesterification:
Alcohol | Catalyst | Product | Yield | Source |
---|---|---|---|---|
Methanol | H2SO4 (cat.), 60°C (8 hr) | Methoxycarbonyl derivative | 78% | |
Benzyl alcohol | Ti(OiPr)4, toluene, reflux | Benzyloxycarbonyl derivative | 63% |
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems:
Conditions | Product | Yield | Source |
---|---|---|---|
PPA, 120°C (2 hr) | Thienopyridine-fused lactam | 58% | |
POCl3, DMF, 80°C (4 hr) | Chlorinated bicyclic derivative | 44% |
Cyclization typically occurs between the amino group and the α,β-unsaturated carbonyl .
Oxidation/Reduction Pathways
Reaction Type | Reagent | Product | Yield | Source |
---|---|---|---|---|
Oxidation (ketone) | KMnO4, H2O, 25°C | Carboxylic acid derivative | 81% | |
Reduction (enone) | NaBH4, MeOH, 0°C | Saturated diol | 67% |
Selective reduction of the α,β-unsaturated system requires low temperatures to prevent over-reduction .
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition:
Partner | Conditions | Product | Yield | Source |
---|---|---|---|---|
Maleic anhydride | Acetone, 6 hr | Bicyclic oxetane | 52% |
This reaction demonstrates the compound’s utility in synthesizing strained ring systems .
Critical Analysis of Reaction Optimization
-
Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance coupling reactions by stabilizing transition states .
-
Temperature : Hydrolysis and cyclization require elevated temperatures (>80°C), while Michael additions proceed efficiently at room temperature .
-
Catalysts : Lewis acids (e.g., Ti(OiPr)4) improve transesterification yields by activating the electrophilic carbonyl.
This compound’s versatility in forming pharmacologically relevant motifs (e.g., hydrazones, β-amino carbonyls) underscores its value in medicinal chemistry .
Aplicaciones Científicas De Investigación
Synthesis and Structure
The synthesis of this compound involves a multi-step process that typically includes the formation of the tetrahydrothieno[2,3-c]pyridine core followed by various modifications to introduce functional groups such as acetyl and ethoxycarbonyl. The structural features of this compound suggest that it may interact with biological targets effectively due to its ability to mimic natural substrates.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid. Notably:
- Inhibition of Cancer Cell Growth : Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.1 to 4.7 µM against cell lines such as HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia) .
- Mechanism of Action : The mechanism underlying the anticancer activity involves binding to the colchicine site on tubulin, inhibiting microtubule polymerization. This disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells while sparing normal cells .
- Selectivity : Studies have demonstrated that certain derivatives exhibit selective toxicity towards cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index .
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
- Study on Antiproliferative Agents : A study evaluated a series of tetrahydrothieno[2,3-c]pyridine derivatives for their antiproliferative activities. The most potent compounds were found to induce apoptosis in a dose-dependent manner across multiple cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations have confirmed that these compounds effectively bind to tubulin, supporting the observed biological activities. This computational approach aids in predicting how modifications to the chemical structure can enhance efficacy .
Comparative Data Table
Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
---|---|---|---|
Compound 1 | 1.1 | HeLa | Tubulin inhibition |
Compound 2 | 2.3 | CEM | Tubulin inhibition |
Compound 3 | 2.8 | L1210 | Tubulin inhibition |
Mecanismo De Acción
The mechanism of action of (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydrothieno[2,3-c]pyridine derivatives with different functional groups, such as:
- 6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- 6-acetyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Uniqueness
What sets (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Actividad Biológica
The compound (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid is a derivative of the tetrahydrothieno[2,3-c]pyridine class, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the tetrahydrothieno[2,3-c]pyridine core followed by functionalization at the nitrogen and carbon positions. Techniques such as NMR spectroscopy and X-ray diffraction are employed for structural confirmation. The introduction of substituents like ethoxycarbonyl and acetyl groups enhances its biological profile by potentially modulating its interaction with biological targets.
2. Antimicrobial Activity
Research indicates that related tetrahydrothieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from this scaffold have shown moderate antibacterial activity against Gram-positive bacteria such as Sarcina lutea and Streptococcus aureus, while being less effective against Gram-negative strains like Escherichia coli . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against targeted bacterial strains.
Compound | Target Bacteria | IC50 (µM) |
---|---|---|
3a | S. lutea | 12.5 |
3b | S. aureus | 15.0 |
3. Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- Inhibition of Cancer Cell Proliferation : Studies have reported that derivatives such as those containing the ethoxycarbonyl group inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 µM across various cancer cell lines (HeLa, L1210, CEM) . The mechanism involves disruption of microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 1.1 | Tubulin polymerization inhibition |
L1210 | 2.8 | Apoptotic cell death |
CEM | 2.3 | Cell cycle arrest |
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of several tetrahydrothieno derivatives on human cancer cells. The results demonstrated that compounds with specific substitutions exhibited selective toxicity towards cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index .
Case Study 2: Structure–Activity Relationship
Another investigation focused on the SAR of tetrahydrothieno derivatives where varying the substituents at the nitrogen position led to significant differences in biological activity. Compounds with larger or more polar substituents generally exhibited improved potency against cancer cell lines .
5. Conclusion
The compound This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in antimicrobial and anticancer domains. Future research should focus on optimizing its structure for enhanced efficacy and reduced toxicity while exploring additional therapeutic applications.
Propiedades
IUPAC Name |
(E)-4-[(6-acetyl-3-ethoxycarbonyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)amino]-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-3-24-16(23)14-10-6-7-18(9(2)19)8-11(10)25-15(14)17-12(20)4-5-13(21)22/h4-5H,3,6-8H2,1-2H3,(H,17,20)(H,21,22)/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKWAAIKDIUJHP-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.